![molecular formula C14H10BrNO4 B5778082 3-nitrobenzyl 2-bromobenzoate](/img/structure/B5778082.png)
3-nitrobenzyl 2-bromobenzoate
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Overview
Description
3-nitrobenzyl 2-bromobenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group attached to the benzyl moiety and a bromine atom attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl 2-bromobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours until the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-nitrobenzyl 2-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Formation of 3-nitrobenzyl derivatives with different functional groups.
Reduction: Formation of 3-aminobenzyl 2-bromobenzoate.
Oxidation: Formation of 3-nitrobenzoic acid and 2-bromobenzoic acid
Scientific Research Applications
Chemistry: 3-nitrobenzyl 2-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 2-bromobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group .
Comparison with Similar Compounds
3-nitrobenzyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
3-nitrobenzyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.
3-nitrobenzyl 2-iodobenzoate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness: 3-nitrobenzyl 2-bromobenzoate is unique due to the presence of both a nitro group and a bromine atom, which allows it to participate in a wide range of chemical reactions. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the nitro group can be easily reduced or transformed, providing versatility in synthetic applications .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRIDPTXMAJBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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